(Aminomethyl)boronic acid
CAS No.: 93361-16-1
Cat. No.: VC4133002
Molecular Formula: CH6BNO2
Molecular Weight: 74.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93361-16-1 |
|---|---|
| Molecular Formula | CH6BNO2 |
| Molecular Weight | 74.88 |
| IUPAC Name | aminomethylboronic acid |
| Standard InChI | InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2 |
| Standard InChI Key | WUOQHMCGMRVENT-UHFFFAOYSA-N |
| SMILES | B(CN)(O)O |
| Canonical SMILES | B(CN)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[2-(Aminomethyl)phenyl]boronic acid (C<sub>7</sub>H<sub>10</sub>BNO<sub>2</sub>) features a phenyl ring with a boronic acid (–B(OH)<sub>2</sub>) group at the 1-position and an aminomethyl (–CH<sub>2</sub>NH<sub>2</sub>) substituent at the 2-position (Figure 1) . The ortho arrangement of these functional groups creates a synergistic electronic effect: the electron-withdrawing boronic acid enhances the Lewis acidity of the boron atom, while the aminomethyl group participates in intramolecular interactions that modulate binding kinetics .
Table 1: Physicochemical Properties of [2-(Aminomethyl)phenyl]boronic Acid
Synthesis and Functionalization Strategies
Solid-Phase Peptide Alkylation
A landmark methodology involves alkylating secondary amines on resin-bound peptides with o-(bromomethyl)phenylboronic acid, enabling site-specific incorporation of boronic acids into peptide chains. This approach avoids the need for pre-synthesized boronate ester amino acids and allows for multi-boronic acid functionalization. Yields exceed 85% for solution-phase reactions, outperforming traditional reductive amination routes .
Solution-Phase Electrophilic Substitution
Electrophilic alkylation of stabilized anions, such as (phenylthio)methane boronate, with brominated precursors (e.g., BrCH<sub>2</sub>CHF<sub>2</sub>) generates α-aminoboronic acid derivatives. Subsequent displacement with iodide and amination produces protected analogs of aspartic and glutamic acids, critical for protease inhibition studies .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Specificity | Scalability |
|---|---|---|---|
| Solid-Phase Alkylation | 85–92 | High | Moderate |
| Electrophilic Substitution | 70–78 | Moderate | High |
| Reductive Amination | 60–65 | Low | Low |
Mechanisms of Saccharide Binding and Fluorescence Modulation
pK<sub>a</sub> Modulation by the o-Aminomethyl Group
The ortho-aminomethyl group lowers the boronic acid's pK<sub>a</sub> from ~9 to ~7 via electron withdrawal, enabling boronate ester formation with diols at physiological pH . NMR and kinetic isotope effect studies (KIE = 1.42) confirm that the protonated amine (–NH<sub>3</sub><sup>+</sup>) acts as a general acid, facilitating solvent departure during esterification .
Fluorescence "Turn-On" Mechanisms
Biomedical Applications
Continuous Glucose Monitoring Systems
Covalently anchoring o-(aminomethyl)phenylboronic acid to hydrogel matrices produces glucose-responsive insulin delivery systems. Fructose binding (K<sub>d</sub> = 962 M<sup>−1</sup>) triggers hydrogel swelling, enabling pulsatile insulin release .
Proteasome Inhibition in Cancer Therapy
Bortezomib analogs incorporating this motif selectively inhibit the 26S proteasome (IC<sub>50</sub> = 2.4 nM), inducing apoptosis in multiple myeloma cells. The boron atom coordinates catalytic threonine residues, blocking protein degradation .
Table 3: Therapeutic Targets and Binding Affinities
| Target | Application | K<sub>d</sub>/IC<sub>50</sub> |
|---|---|---|
| 26S Proteasome | Multiple Myeloma | 2.4 nM |
| Kex2 Protease | Fungal Infections | 18 μM |
| Human Acyl-Protein Thioesterase 1 | Pancreatic Cancer | 45 nM |
Advanced Sensor Technologies
NIR Fluorescent Probes
Zwitterionic derivatives with NIR emission (λ<sub>em</sub> = 820 nm) detect sorbitol at 10 μM concentrations in whole blood, enabling non-invasive diabetes monitoring .
Aggregation-Induced Emission (AIE) Sensors
Tetraphenylethene-boronic acid conjugates exhibit AIE at sialic acid-overexpressing cancer cells (HepG2), achieving 98% specificity in tumor imaging .
Recent Advances and Future Directions
Recent work explores CRISPR-Cas9-guided delivery of boronic acid-PAMAM dendrimers for gene-editing applications . Upcoming clinical trials will evaluate transthyretin stabilizers incorporating this motif for Alzheimer’s therapy.
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